4-Bromo-2-methylcinnamic acid
Description
Significance of Cinnamic Acid Derivatives in Organic Chemistry and Chemical Synthesis
Cinnamic acid derivatives are pivotal building blocks in organic synthesis. chemicalbook.com Their structure, featuring a phenyl group, an alkenyl group, and a carboxyl group, provides multiple reactive sites for further chemical transformations. beilstein-journals.orgnih.gov This adaptability makes them valuable precursors in the synthesis of a myriad of complex molecules, including pharmaceuticals, fragrances, and polymers. chemicalbook.com For instance, they can be converted into important compounds like styrenes and stilbenes through decarboxylation reactions. jocpr.com The ability to selectively modify these functional groups allows chemists to design and create new molecules with tailored properties. beilstein-journals.orgnih.gov
Overview of Substituted Cinnamic Acids in Contemporary Research
Substituted cinnamic acids are at the forefront of much contemporary research due to their wide array of pharmacological activities. beilstein-journals.orgjocpr.com Depending on the nature and position of the substituents on the phenyl ring, these derivatives have shown potential as anticancer, antibacterial, antifungal, antidiabetic, and anti-inflammatory agents. beilstein-journals.orgpcbiochemres.com For example, the introduction of hydroxyl and methoxy (B1213986) groups can lead to compounds with significant insulin-releasing or hepatoprotective properties. jocpr.com Halogenated derivatives, in particular, have been noted for their potential CNS depressant and antimicrobial activities. jocpr.com The ongoing exploration of these compounds aims to develop new therapeutic agents and other valuable chemical products. nih.gov
Structural and Electronic Characteristics of the Cinnamic Acid Scaffold
The fundamental structure of cinnamic acid consists of a phenyl ring and an acrylic acid side chain, which exist in a conjugated system. plos.org This conjugation, involving the aromatic ring and the carbon-carbon double bond, allows for delocalization of π-electrons across the molecule. This electronic feature is crucial to its chemical reactivity and biological interactions. plos.org The molecule can exist in both cis and trans configurations, with the trans isomer being the more stable and common form. nih.govnih.gov The presence of the carboxylic acid group provides a site for hydrogen bonding and salt formation, influencing its solubility and interaction with biological targets. plos.org The aromatic ring can be readily substituted, and the electronic properties of these substituents (whether electron-donating or electron-withdrawing) can significantly alter the reactivity and properties of the entire molecule.
Contextualizing 4-Bromo-2-methylcinnamic Acid within the Broader Cinnamic Acid Family
This compound is a specific derivative of cinnamic acid that features two substitutions on the phenyl ring: a bromine atom at the 4-position and a methyl group at the 2-position. The bromine atom, being a halogen, is an electron-withdrawing group, which can influence the electronic distribution and reactivity of the aromatic ring. The methyl group is a weak electron-donating group. The presence and positioning of these two distinct substituents create a unique electronic and steric profile for the molecule, distinguishing it from other cinnamic acid derivatives.
One method for the synthesis of this compound involves the reaction of p-bromobenzaldehyde with fused sodium propionate (B1217596) and propionic anhydride (B1165640). rsc.org The resulting compound can then be isolated and purified. rsc.org This specific substitution pattern places this compound within the class of halogenated and methylated cinnamic acid derivatives, a group of compounds being investigated for their unique chemical properties and potential applications.
Chemical and Physical Properties of Cinnamic Acid Derivatives
The properties of cinnamic acid derivatives can be significantly altered by the addition of different functional groups. Below is a comparison of the physical properties of the parent cinnamic acid and some of its substituted derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Cinnamic acid | C9H8O2 | 148.16 | 133 |
| 4-Bromocinnamic acid | C9H7BrO2 | 227.05 | 262-264 sigmaaldrich.com |
| 4-Methylcinnamic acid | C10H10O2 | 162.18 | 196-198 chemicalbook.com |
| 2-Methylcinnamic acid | C10H10O2 | 162.19 | 174-176 chembk.com |
| This compound | C10H9BrO2 | 241.08 | 173-174 rsc.org |
This table presents data for the predominantly trans isomers.
Spectroscopic Data of Cinnamic Acid Derivatives
Spectroscopic methods are essential for the characterization of cinnamic acid derivatives. The following table summarizes key spectroscopic information for selected compounds.
| Compound Name | 1H NMR (DMSO-d6, δ, ppm) | 13C NMR (DMSO-d6, δ, ppm) |
| Cinnamic acid | 7.57 (d, J=16.0 Hz, 1H), 7.40-7.80 (m, 5H) | 167.66, 144.01, 134.32, 130.26, 128.96, 128.24, 119.35 rsc.org |
| 4-Bromocinnamic acid | 7.62 (d, J=15.6 Hz, 1H), 7.51-7.66 (m, 5H) rsc.org | Not readily available |
| 4-Methylcinnamic acid | 7.57 (d, J=8.1 Hz, 2H), 7.55 (d, J=16.2 Hz, 1H), 7.22 (d, J=8.1 Hz, 2H) rsc.org | 167.81, 144.02, 140.20, 131.61, 129.58, 128.22, 118.18, 21.05 rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-bromo-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTZXSMJVHXPGQ-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Methylcinnamic Acid
Classical Condensation Reactions for Cinnamic Acid Analogues
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. For cinnamic acid and its derivatives, these reactions typically involve the coupling of a substituted benzaldehyde with a compound containing an active methylene (B1212753) group.
The Perkin reaction is a well-established method for synthesizing cinnamic acids by reacting an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. scispace.comuns.ac.id In a typical synthesis of 4-Bromo-2-methylcinnamic acid via this route, 4-bromo-2-methylbenzaldehyde (B1282862) would be reacted with acetic anhydride and an alkali acetate (B1210297), such as sodium acetate. stuba.sk The reaction proceeds through an aldol-type condensation. scispace.comuns.ac.id A key disadvantage of the classical Perkin reaction can be the formation of side products and the requirement for high temperatures and long reaction times, sometimes ranging from 4 to 10 hours. scispace.comuns.ac.id Modified versions of the Perkin reaction may utilize different bases or solvents to improve yields and reaction conditions. researchgate.netresearchgate.net For instance, using tertiary amines as catalysts can alter the reaction mechanism, potentially proceeding through a ketene intermediate. researchgate.net
Table 1: Representative Perkin Reaction Components
| Starting Aldehyde | Reagent | Base/Catalyst | Typical Product |
|---|---|---|---|
| 4-Bromo-2-methylbenzaldehyde | Acetic anhydride | Sodium acetate | This compound |
The Knoevenagel condensation is a versatile method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid. alfa-chemistry.comrsc.org To synthesize this compound, 4-bromo-2-methylbenzaldehyde is condensed with malonic acid. This reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). rsc.orgsemanticscholar.org The initial condensation product, a substituted malonic acid, readily undergoes decarboxylation upon heating to yield the final α,β-unsaturated acid. researchgate.net
This method, particularly the Doebner modification which uses pyridine and piperidine, is a common route for cinnamic acid synthesis. semanticscholar.org Modern variations focus on more environmentally friendly approaches, such as using water as a solvent and phase-transfer catalysts like tetrabutylammonium bromide (TBAB) under microwave irradiation to improve yields and reduce reaction times. semanticscholar.orgresearchgate.net
Table 2: Knoevenagel Condensation Reaction Parameters
| Aldehyde | Active Methylene Compound | Catalyst System | Solvent | Product |
|---|---|---|---|---|
| 4-Bromo-2-methylbenzaldehyde | Malonic acid | Piperidine/Pyridine | Toluene | This compound |
Olefination reactions provide a powerful and precise way to form carbon-carbon double bonds.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, 4-bromo-2-methylbenzaldehyde would be treated with an ylide such as (carboxymethylene)triphenylphosphorane. The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide, the latter being the driving force for the reaction. organic-chemistry.org The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble and easily removed, simplifying purification. organic-chemistry.org The HWE reaction typically shows excellent selectivity for the formation of (E)-alkenes, which is the common isomer for cinnamic acids. wikipedia.orgorganic-chemistry.org The synthesis would involve reacting 4-bromo-2-methylbenzaldehyde with a phosphonate (B1237965) reagent like triethyl phosphonoacetate in the presence of a base. tandfonline.com
Bromination Strategies for Cinnamic Acid Scaffolds
An alternative synthetic approach involves forming the cinnamic acid structure first, followed by the introduction of the bromine atom onto the molecule.
This strategy begins with a precursor molecule, 2-methylcinnamic acid, and introduces a bromine atom onto the phenyl ring via electrophilic aromatic substitution. The key challenge in this approach is achieving regioselectivity, ensuring the bromine atom is directed to the desired position on the aromatic ring. The existing methyl and acrylic acid groups on the ring will influence the position of the incoming electrophile (Br+). The methyl group is an ortho-, para-director, while the deactivating acrylic acid group is a meta-director. Directing the bromine to the para position relative to the methyl group (the 4-position of the final product) would be the desired outcome. This often requires careful selection of brominating agents and reaction conditions to control the substitution pattern.
This method involves the addition of bromine (Br₂) across the carbon-carbon double bond of a cinnamic acid precursor. This electrophilic addition is typically a rapid reaction that can be performed at room temperature in a solvent like dichloromethane (B109758) or acetic acid. rsc.orgrsc.orgstudylib.net The reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms to form a vicinal dibromoalkane, specifically a 2,3-dibromo-3-phenylpropanoic acid derivative. rsc.orgstudylib.net
Following the bromination of the double bond, a subsequent transformation, such as an elimination reaction, would be necessary to regenerate the double bond and yield the desired cinnamic acid derivative. This could potentially involve dehydrobromination using a base. However, this multi-step approach of addition followed by elimination is generally less direct for synthesizing the target compound compared to the condensation methods or direct ring bromination.
Decarboxylative Halogenation and Related Processes
Decarboxylative halogenation reactions provide a route to vinyl halides from α,β-unsaturated carboxylic acids. This transformation, often proceeding via a Hunsdiecker-type mechanism, involves the replacement of a carboxyl group with a halogen atom.
Hunsdiecker-type Reactions with Trihaloisocyanuric Acids
The Hunsdiecker reaction and its modifications offer a viable method for the conversion of cinnamic acids to the corresponding β-halostyrenes. A notable advancement in this area is the use of trihaloisocyanuric acids, such as trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA), as halogen sources. These reagents are considered safer and more convenient alternatives to traditional reagents like molecular halogens and heavy metal salts.
A "green" Hunsdiecker reaction has been developed for cinnamic acids, utilizing trihaloisocyanuric acids in a biphasic system of diethyl ether and aqueous sodium hydroxide (B78521) at room temperature. semanticscholar.orgscienceopen.comresearchgate.netscielo.br This method regioselectively produces (E)-β-halostyrenes in yields ranging from 25-95%. semanticscholar.orgscienceopen.comresearchgate.netscielo.br The reaction is believed to proceed through the electrophilic addition of a halogen to the double bond as the rate-determining step. semanticscholar.orgscienceopen.comresearchgate.netscielo.br While this method has been applied to a variety of substituted cinnamic acids, specific data for this compound is not extensively reported. However, the general applicability of this reaction to substituted cinnamic acids suggests its potential for the synthesis of the corresponding vinyl halide from this compound.
For instance, a chemoenzymatic Hunsdiecker-type bromodecarboxylation of various α,β-unsaturated carboxylic acids has been demonstrated using a vanadium-dependent chloroperoxidase. nih.gov This enzymatic approach generates hypobromite (B1234621) in situ, which then reacts with the cinnamic acid derivative to yield the vinyl bromide. nih.gov The reaction conditions and yields for various substituted cinnamic acids are summarized in the table below.
| Substrate (Cinnamic Acid Derivative) | Product (Vinyl Bromide) | Yield (%) |
| p-Coumaric acid | 4-(2-bromovinyl)phenol | High |
| Ferulic acid | 4-(2-bromovinyl)-2-methoxyphenol | Good |
| Caffeic acid | 4-(2-bromovinyl)benzene-1,2-diol | Moderate |
| Sinapinic acid | 5-(2-bromovinyl)-2,6-dimethoxybenzene-1,4-diol | Good |
Oxidative Decarboxylation Approaches
Oxidative decarboxylation provides another pathway for the transformation of α,β-unsaturated carboxylic acids. These reactions can lead to a variety of products depending on the reaction conditions and the oxidizing agent employed. For example, the visible-light-induced photocatalytic oxidative decarboxylation of cinnamic acids in the presence of an aryl iodide can afford 1,2-diketones. organic-chemistry.org
In the context of forming a vinyl halide, oxidative decarboxylation can be coupled with halogenation. While specific examples for this compound are scarce, studies on other cinnamic acid derivatives demonstrate the feasibility of this approach. For instance, the solid-phase oxidative decarboxylation of cinnamic acid has been reported. researchgate.net Furthermore, the decarboxylative functionalization of (E)-3-(4-bromophenyl)acrylic acid has been explored to form new C-C bonds. researchgate.net These methodologies highlight the potential for developing an oxidative decarboxylative halogenation protocol for this compound.
Palladium-Catalyzed Synthesis and Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions are highly versatile and can be used to construct the cinnamic acid backbone or to further functionalize the molecule.
Heck Reactions for Arylation
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. This reaction is a cornerstone for the synthesis of substituted alkenes and could be a key step in the synthesis of this compound. A plausible synthetic route would involve the Heck coupling of a dihaloarene, such as 1-bromo-4-iodo-2-methylbenzene, with acrylic acid or its esters. The greater reactivity of the carbon-iodine bond would allow for selective coupling at the 4-position, followed by the introduction of the carboxylic acid functionality.
Research has demonstrated the feasibility of Heck reactions between bromoiodobenzene isomers and acrylic acid to produce bromocinnamic acids. The reaction is typically catalyzed by a palladium(II) acetate/phosphine system in the presence of a base.
A general representation of the Heck reaction for the synthesis of a cinnamic acid derivative is shown below:
| Aryl Halide | Alkene | Catalyst | Base | Product |
| 4-Bromo-2-methyl-iodobenzene | Acrylic Acid | Pd(OAc)₂/PPh₃ | Et₃N | This compound |
| 4-Iodo-bromobenzene | Methyl Acrylate | Pd(OAc)₂ | Et₃N/Na₂CO₃ | Methyl 4-bromocinnamate |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. While not a direct route to this compound itself, this reaction is crucial for the synthesis of alkynyl-substituted derivatives which can be precursors or analogs. For example, this compound could be subjected to a Sonogashira coupling with a terminal alkyne to introduce an alkynyl moiety at the 4-position of a precursor aryl halide, which is then converted to the cinnamic acid.
The general conditions for Sonogashira coupling involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., an amine) in an appropriate solvent. The reaction is highly efficient for the coupling of a wide range of aryl halides with terminal alkynes.
Suzuki-Miyaura Coupling for Biaryl Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. This reaction is a powerful tool for the synthesis of biaryl compounds. In the context of this compound, the bromine atom can serve as a handle for Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl group at the 4-position, leading to the formation of more complex biaryl cinnamic acid derivatives.
The reaction typically employs a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst can be crucial for the efficiency of the reaction, especially with challenging substrates.
Below is a table summarizing the general components of a Suzuki-Miyaura coupling reaction involving a bromo-substituted aromatic compound.
| Bromo-Aryl Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Product |
| Methyl 4-Bromo-2-methylcinnamate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 4-phenyl-2-methylcinnamate |
| 4-Bromo-2-methylaniline | Arylboronic ester | CataXCium A Pd G3 | K₃PO₄ | 4-Aryl-2-methylaniline |
Alternative and Green Synthetic Pathways
In the pursuit of more sustainable chemical manufacturing, significant research has focused on developing alternative and greener synthetic routes for producing valuable compounds like this compound. These methodologies aim to reduce the environmental impact by utilizing less hazardous solvents, minimizing waste, and employing milder reaction conditions. This section explores two such promising avenues: reactions in aqueous media and the potential for enzymatic synthesis.
Aqueous Medium Reactions
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering a non-toxic, non-flammable, and inexpensive alternative to conventional organic solvents. bepls.com Several synthetic strategies for cinnamic acid derivatives have been successfully adapted to aqueous environments.
One notable approach is the Wittig olefination reaction. Research has demonstrated that Wittig reactions can be effectively performed in aqueous sodium hydroxide (NaOH), where the resulting cinnamate (B1238496) is hydrolyzed in situ to the corresponding cinnamic acid. researchgate.net This one-pot procedure simplifies the workflow and allows for the isolation of the final product by simple filtration after acidification, with the triphenylphosphine oxide byproduct also being easily removed by filtration from the basic aqueous solution. researchgate.net While this method has been demonstrated for various substituted cinnamic acids, its specific application to this compound would require empirical validation.
Another green approach involves the Knoevenagel condensation. This reaction, a staple in cinnamic acid synthesis, can be conducted under environmentally benign conditions. bepls.com Studies have shown that the condensation of aryl aldehydes with malonic acid can be carried out using catalysts in solvent-free conditions or in water, which aligns with the principles of green chemistry. bepls.comjocpr.com The use of crop-derived products and even waste waters as solvents has also been explored for the synthesis of cinnamic acids, further enhancing the green credentials of this method. semanticscholar.org
The Mizoroki-Heck cross-coupling reaction, catalyzed by palladium N-heterocyclic carbenes, also presents a viable green pathway for the synthesis of cinnamic acids and their esters. ajol.info These catalysts have shown excellent stability in air and moisture, making them suitable for reactions in aqueous media. ajol.info This method involves the reaction of aryl halides with acrylates and has been successfully applied to a range of substituted aryl bromides. ajol.info
The following table summarizes key aspects of these aqueous synthetic methods:
| Synthetic Method | Key Features in Aqueous Media | Potential Advantages |
| Wittig Olefination | One-pot olefination and hydrolysis in aqueous NaOH. researchgate.net | Simplified workup, easy separation of byproduct. researchgate.net |
| Knoevenagel Condensation | Can be performed in water or under solvent-free conditions. bepls.comjocpr.com | Use of non-toxic solvent, potential for using waste water. semanticscholar.org |
| Mizoroki-Heck Reaction | Utilizes air and moisture-stable palladium catalysts. ajol.info | Applicable to a wide range of substituted aryl halides. ajol.info |
Enzymatic Synthesis Considerations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. For the production of cinnamic acid derivatives, several enzymatic approaches are being explored.
One of the most well-established enzymes in this context is Phenylalanine Ammonia-Lyase (PAL). PAL catalyzes the biosynthesis of cinnamic acid from L-phenylalanine. nih.gov While this is the natural pathway, the direct enzymatic synthesis of substituted cinnamic acids like this compound would depend on the substrate specificity of the enzyme. Engineering PAL to accept non-natural, substituted phenylalanine analogs could be a potential route.
Another significant area of enzymatic synthesis involves the esterification and amidation of cinnamic acids. Lipases, such as Novozym 435, have been successfully used to catalyze the synthesis of various cinnamic acid esters. nih.gov For instance, the synthesis of ethyl ferulate from ferulic acid and ethanol (B145695), and octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol have been demonstrated with high conversion rates. nih.gov This enzymatic approach often results in higher conversion and shorter reaction times compared to other methods, and the enzyme can be reused multiple times. nih.gov While these examples focus on esterification, the principle could be extended to the synthesis of other derivatives or potentially the reverse reaction (hydrolysis) under specific conditions.
The use of 4-coumarate:CoA ligase (4CL) enzymes presents another biocatalytic strategy. These enzymes activate cinnamic acids by converting them into their corresponding coenzyme A (CoA) thioesters. researchgate.net This enzymatic activation is the initial step in the biosynthesis of numerous secondary metabolites and can be harnessed in biocatalytic cascades to produce various derivatives. researchgate.net The substrate promiscuity of some plant ligases allows for the conjugation of a range of functionalized cinnamic acids, which can then be further transformed by other enzymes. researchgate.net
The table below outlines key enzymatic considerations for the synthesis of this compound derivatives:
| Enzyme/Enzymatic System | Potential Application | Key Considerations |
| Phenylalanine Ammonia-Lyase (PAL) | Direct synthesis from a substituted phenylalanine precursor. nih.gov | Substrate specificity of the enzyme for the 4-bromo-2-methylphenylalanine analog would be critical. |
| Lipases (e.g., Novozym 435) | Esterification or amidation of this compound. nih.gov | High conversion rates, reusability of the enzyme, reaction conditions (solvent, temperature). nih.gov |
| 4-Coumarate:CoA Ligase (4CL) | Activation of this compound for further enzymatic transformations. researchgate.net | The enzyme's ability to accept the substituted cinnamic acid as a substrate is essential. researchgate.net |
Chemical Reactivity and Derivatization of 4 Bromo 2 Methylcinnamic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of derivatization reactions, including the formation of esters and amides, as well as decarboxylation to yield styrenes and alkynes.
Esterification of cinnamic acid and its derivatives is a common transformation, typically achieved through the Fischer esterification method. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (pTSA). nsf.gov The reaction equilibrium is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.
While specific studies on the esterification of 4-bromo-2-methylcinnamic acid are not prevalent in the reviewed literature, the general principles of Fischer esterification are applicable. For instance, the synthesis of methyl cinnamate (B1238496) from trans-cinnamic acid using a sulfuric acid catalyst in methanol (B129727) demonstrates high yields. nsf.gov Alternative, easier-to-handle catalysts like pTSA have also proven effective. nsf.gov Enzymatic esterification using lipases presents a greener alternative to traditional acid catalysis. medcraveonline.com
Table 1: Representative Conditions for Esterification of Cinnamic Acid Derivatives
| Reactant | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| trans-Cinnamic acid | Methanol | H₂SO₄ (50 mol %) | Microwave, 110°C, 2 min | 97% | nsf.gov |
| trans-Cinnamic acid | Methanol | p-Toluenesulfonic acid (50 mol %) | Microwave, 2 min | 91% | nsf.gov |
| Cinnamic acid | Menthol | H₂SO₄ | Reflux, 60°C, 5 hours | 96.38% | uns.ac.id |
The formation of an amide bond from a carboxylic acid is a fundamental reaction in organic and medicinal chemistry. orgsyn.org This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. A wide array of coupling reagents has been developed to promote this reaction efficiently, minimizing side reactions and preserving stereochemical integrity when chiral amines are used. bachem.comresearchgate.net
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium and phosphonium (B103445) salts such as HATU and PyBOP. researchgate.netluxembourg-bio.com While direct examples of this compound in peptide coupling are not explicitly detailed in the surveyed literature, its carboxylic acid moiety is expected to undergo standard amidation reactions. The synthesis of a series of cinnamic acid amides has been reported, demonstrating the feasibility of this transformation. nih.gov Greener protocols for peptide coupling, for instance, using ionic liquids as a solvent, have also been developed. scispace.com
Decarboxylation of cinnamic acid derivatives provides a valuable route to styrenes, which are important monomers and synthetic intermediates. tandfonline.com This reaction can be promoted under various conditions, including thermal, metal-catalyzed, and photocatalytic methods.
A metal-free and base-free approach for the decarboxylation of substituted cinnamic acids has been developed using a deep eutectic solvent, offering a renewable and cost-effective protocol. tandfonline.com Ruthenium-based catalysts have also proven effective in the conversion of trans-cinnamic acid and its substituted analogues to the corresponding styrenes without the need for co-reagents. tandfonline.com Furthermore, visible-light photocatalysis offers a mild and operationally simple method for the decarboxylative difluoromethylation of cinnamic acids to produce difluoromethylated styrenes. nih.gov
A related reaction is bromodecarboxylation, which yields β-bromostyrenes. This can be achieved through a salt-free approach using bromine in a mixture of dichloromethane (B109758) and acetic acid. researchgate.netnih.govacs.org Another method involves the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of a group 1 metal acetate (B1210297). researchgate.net
Table 2: Conditions for Decarboxylation of Cinnamic Acid Derivatives
| Substrate | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Hydroxycinnamic acid | None | Deep Eutectic Solvent | 140°C, 4 h | 4-Vinylphenol | 85% | tandfonline.com |
| p-Chlorocinnamic acid | Copper powder | Quinoline | Distillation | p-Chlorostyrene | 83% | acs.org |
| Cinnamic acid | fac-Ir(ppy)₃ | - | Visible light | Difluoromethylated styrene (B11656) | - | nih.gov |
| Cinnamic acid analogs | Br₂ | CH₂Cl₂/Acetic acid | 0°C | β-Bromostyrene | 60-81% | researchgate.net |
Transformations of the Carbon-Carbon Double Bond
The alkene functionality in this compound is susceptible to a variety of addition and cycloaddition reactions, allowing for further molecular complexity to be introduced.
Hydrogenation: The carbon-carbon double bond of cinnamic acid and its derivatives can be readily reduced to the corresponding saturated compound, phenylpropanoic acid, through catalytic hydrogenation. This is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C). researchgate.netasianpubs.org Transfer hydrogenation, which uses a hydrogen donor molecule in place of hydrogen gas, offers a safer and more practical alternative. chemmethod.com For example, formic acid can serve as a hydrogen source in rhodium-catalyzed transfer hydrogenation. chemmethod.com
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of an alkene is a fundamental organic reaction that proceeds via a cyclic halonium ion intermediate. masterorganicchemistry.comleah4sci.com This reaction results in the anti-addition of the two halogen atoms to form a vicinal dihalide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride. masterorganicchemistry.com The bromination of cinnamic acid, for instance, leads to the formation of 2,3-dibromo-3-phenylpropanoic acid. rsc.org
Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) to alkenes, known as hydrohalogenation, typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen substituents, and the halogen adds to the more substituted carbon. masterorganicchemistry.compressbooks.pub This reaction proceeds through a carbocation intermediate. masterorganicchemistry.com
The carbon-carbon double bond of cinnamic acid derivatives can participate in cycloaddition reactions, most notably [2+2] and [4+2] cycloadditions.
[2+2] Cycloaddition: Photochemical [2+2] cycloaddition is a powerful method for the synthesis of cyclobutane (B1203170) rings. In the solid state, 4-bromo-trans-cinnamic acid undergoes a photo-induced head-to-head [2+2] cycloaddition reaction. rsc.org The regio- and stereoselectivity of these reactions are often governed by the packing of the molecules in the crystal lattice. In solution, the photodimerization of cinnamic esters can be catalyzed by Lewis acids. researchgate.net Template-directed photochemical cycloadditions have also been developed to control the outcome of the reaction and enable heterodimerization between two different cinnamic acids. bilkent.edu.trmorressier.com
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this context, this compound or its ester derivatives can act as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carboxylic acid or ester functionality. organic-chemistry.org The reaction proceeds with a high degree of stereospecificity and regioselectivity. wikipedia.org While specific examples with this compound are not detailed, its general reactivity as a dienophile is expected in reactions with various dienes to form substituted cyclohexene (B86901) derivatives. leah4sci.comyoutube.com
Olefin Metathesis
Olefin metathesis is a powerful class of reactions that involves the redistribution of alkene bonds. In the context of this compound, the acrylic acid moiety provides a site for such transformations. These reactions are typically catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum.
The most common types of olefin metathesis reactions applicable to this compound and its derivatives are ring-closing metathesis (RCM) and cross-metathesis (CM). For RCM to occur, the molecule would first need to be functionalized with another terminal alkene. Cross-metathesis, on the other hand, involves the reaction of the cinnamic acid derivative with another olefin to generate a new, substituted alkene.
The general mechanism for olefin metathesis, often referred to as the Chauvin mechanism, proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metal-carbene (alkylidene) active species and the olefinic substrate. This forms a metallacyclobutane intermediate which then fragments to yield the new olefin and regenerates a metal-carbene species to continue the catalytic cycle.
Several ruthenium-based catalysts, such as the Grubbs' and Hoveyda-Grubbs' catalysts, are known for their high activity and functional group tolerance, making them suitable for reactions with substrates like this compound which contains both a carboxylic acid and an aryl bromide.
Table 1: Common Ruthenium-Based Catalysts for Olefin Metathesis
| Catalyst | Common Name | Key Features |
| Bis(tricyclohexylphosphine)benzylideneruthenium dichloride | Grubbs' First Generation | High activity, good functional group tolerance. |
| (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)(dichloro)(phenylmethylene)(tricyclohexylphosphine)ruthenium | Grubbs' Second Generation | Higher activity and broader substrate scope than the first generation. |
| Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II) | Hoveyda-Grubbs' Second Generation | Features a chelating isopropoxybenzylidene ligand, offering increased stability and recyclability. |
Reactivity of the Aryl Bromide Substituent
The aryl bromide functionality at the 4-position of the phenyl ring is a key site for a variety of synthetic transformations, allowing for the introduction of diverse functional groups.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgchemistrysteps.com
In the case of this compound, the carboxylic acid group of the cinnamic acid moiety is an electron-withdrawing group. However, its electron-withdrawing effect is transmitted through the conjugated system and is not as potent as a nitro group, for example. The methyl group at the 2-position is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Consequently, this compound is generally not a highly reactive substrate for SNAr reactions under standard conditions.
The mechanism of an SNAr reaction involves the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups is crucial for stabilizing this intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring.
For SNAr reactions, the reactivity of the halogens as leaving groups typically follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. wikipedia.orgmasterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Metal-Catalyzed Cross-Coupling Reactions for Functionalization
The aryl bromide in this compound is an excellent handle for a wide array of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this regard.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds or the introduction of various alkyl or alkenyl groups.
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond and is a powerful method for the synthesis of substituted alkenes. wikipedia.org For this compound, this would lead to the formation of stilbene-like structures.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of aryl alkynes.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a base. wikipedia.orglibretexts.org It is a versatile method for the synthesis of a wide range of arylamines. wikipedia.org
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | C(aryl)-C |
| Heck-Mizoroki | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | C(aryl)-C(alkenyl) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | C(aryl)-C(alkynyl) |
| Buchwald-Hartwig | Amine (R2NH) | Pd catalyst, Ligand (e.g., phosphine), Base (e.g., NaOt-Bu) | C(aryl)-N |
Reactions Involving the Methyl Group on the Phenyl Ring
The methyl group attached to the phenyl ring is also a site for chemical modification, primarily through oxidation and halogenation reactions.
Oxidation Reactions
The benzylic methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a benzyl (B1604629) alcohol, depending on the reaction conditions and the oxidizing agent employed.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), can oxidize the methyl group all the way to a carboxylic acid. libretexts.org This would transform this compound into 4-bromo-1,2-benzenedicarboxylic acid.
More controlled oxidation to the aldehyde can be achieved using milder reagents. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator or light, followed by hydrolysis. nih.govresearchgate.net This proceeds through a free-radical bromination of the methyl group to form a benzyl bromide, which is then hydrolyzed to the corresponding benzyl alcohol and subsequently oxidized to the aldehyde.
Halogenation of the Alkyl Group
The methyl group can undergo free-radical halogenation at the benzylic position under appropriate conditions. wikipedia.org This reaction is typically initiated by UV light or a radical initiator. lscollege.ac.in
N-Bromosuccinimide (NBS) is a highly selective reagent for benzylic bromination. masterorganicchemistry.comchadsprep.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) with a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). This reaction would convert the methyl group of this compound into a bromomethyl group, yielding 4-bromo-2-(bromomethyl)cinnamic acid. This product can then serve as a versatile intermediate for further nucleophilic substitution reactions at the benzylic position.
Table 3: Reactions of the Methyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Strong Oxidation | KMnO4 or H2CrO4 | Carboxylic Acid |
| Controlled Oxidation | NBS, light/initiator, then hydrolysis | Aldehyde |
| Benzylic Halogenation | NBS, light/initiator | Bromomethyl |
Spectroscopic and Structural Elucidation of 4 Bromo 2 Methylcinnamic Acid and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides insights into the molecular vibrations of a compound, allowing for the identification of specific functional groups and structural features.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-2-methylcinnamic acid is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, alkene, and substituted benzene (B151609) ring moieties. The interpretation of its spectrum can be inferred from the spectra of cinnamic acid and its derivatives. rsc.orgdocbrown.info
Key functional group vibrations for cinnamic acid derivatives typically appear in the following regions docbrown.info:
O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3400-2300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer. rsc.org
C-H Stretch (Aromatic and Alkene): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while alkene C-H stretches are also found in this region.
C=O Stretch (Carbonyl): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1680 cm⁻¹. rsc.org
C=C Stretch (Alkene and Aromatic): The alkene C=C stretching vibration is anticipated near 1630 cm⁻¹. rsc.org Aromatic C=C stretching vibrations from the benzene ring are expected to produce bands around 1580 and 1500 cm⁻¹. rsc.org
C-Br Stretch: The vibration associated with the carbon-bromine bond is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
The substitution pattern on the aromatic ring, specifically the presence of the 4-bromo and 2-methyl groups, will influence the exact positions and intensities of these bands, particularly those in the fingerprint region (below 1500 cm⁻¹), which provides a unique pattern for the molecule.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 3400-2300 | Broad, Strong |
| C-H Stretch | Aromatic/Alkene | 3100-3000 | Medium |
| C=O Stretch | Carbonyl (Acid) | ~1680 | Strong |
| C=C Stretch | Alkene | ~1630 | Medium |
| C=C Stretch | Aromatic | ~1580, ~1500 | Medium |
| C-Br Stretch | Aryl Halide | 600-500 | Medium-Strong |
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C bonds of the alkene and the aromatic ring due to their high polarizability.
Key Raman shifts for related compounds like 4-methylcinnamic acid include prominent bands for the aromatic ring and the propenoic acid side chain. The C=O stretch, while strong in the IR spectrum, typically shows a weaker band in the Raman spectrum, often observed around 1665 cm⁻¹. The symmetric stretching of the C-C bond in the aromatic ring also gives rise to a characteristic Raman signal.
Interactive Data Table: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| C-H Stretch (Aromatic) | Aromatic Ring | ~3060 |
| C=O Stretch | Carboxylic Acid | ~1665 |
| C=C Stretch (Alkene) | Alkene | ~1630-1640 |
| Aromatic Ring Vibrations | Aromatic Ring | ~1600, ~1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of individual atoms.
The ¹H NMR spectrum of this compound will provide information about the number of different types of protons and their neighboring environments. Based on the analysis of related compounds like 4-bromocinnamic acid and 4-methylcinnamic acid, the following signals can be predicted.
The two vinylic protons of the propenoic acid moiety are expected to appear as doublets due to coupling to each other. For the trans isomer, a large coupling constant (J) of approximately 16 Hz is characteristic. The proton on the α-carbon (adjacent to the carbonyl group) will be downfield from the β-carbon proton.
The aromatic region will show signals for the three protons on the substituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group. The proton situated between the bromine and the acrylic acid substituent is expected to be the most deshielded.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | > 12.0 | Singlet (broad) | - |
| H-β (vinylic) | ~7.6 | Doublet | ~16.0 |
| Aromatic Protons | 7.3 - 7.8 | Multiplet | - |
| H-α (vinylic) | ~6.5 | Doublet | ~16.0 |
| -CH₃ | ~2.4 | Singlet | - |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the two vinylic carbons, the six aromatic carbons, and the methyl carbon.
The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the downfield end of the spectrum, typically around 167-168 ppm. The aromatic carbons will have shifts determined by the substituents; the carbon bearing the bromine (C-4) will be shifted upfield due to the heavy atom effect, while the carbon attached to the acrylic acid group (C-1) and the methyl group (C-2) will have their shifts influenced accordingly.
Based on data for 4-bromocinnamic acid and 4-methylcinnamic acid, the following approximate chemical shifts can be predicted.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~167.5 |
| C-β (vinylic) | ~143.0 |
| C-2 (aromatic, with -CH₃) | ~140.0 |
| C-1 (aromatic, with side chain) | ~133.0 |
| Aromatic CH Carbons | 128.0 - 132.0 |
| C-4 (aromatic, with -Br) | ~125.0 |
| C-α (vinylic) | ~120.0 |
| -CH₃ | ~21.0 |
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between scalar-coupled protons. For this compound, a strong cross-peak would be observed between the α- and β-vinylic protons, confirming their connectivity. Correlations between the aromatic protons would also help in assigning their relative positions on the ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting the α-vinylic proton to the α-carbon, the β-vinylic proton to the β-carbon, each aromatic proton to its attached carbon, and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary (non-protonated) carbons. For instance, the methyl protons would show a correlation to the C-2 and C-1 aromatic carbons. The vinylic protons would show correlations to the carbonyl carbon and the C-1 aromatic carbon, confirming the attachment of the acrylic acid side chain to the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space correlations between protons that are close to each other, which is useful for determining stereochemistry. For the trans isomer of this compound, a NOESY spectrum could show a correlation between the β-vinylic proton and the aromatic protons, while such a correlation would be absent for the α-vinylic proton, further confirming the geometry around the double bond.
Mass Spectrometry
Mass spectrometry serves as a cornerstone for the molecular characterization of this compound, providing definitive information on its mass and structural features.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically with an error of less than 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas researchgate.net. For this compound (C₁₀H₉BrO₂), the calculated exact mass provides a benchmark for experimental verification. The presence of bromine is particularly notable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in M and M+2 peaks of nearly equal intensity in the mass spectrum, further confirming the presence and number of bromine atoms in the molecule miamioh.edu.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Chemical Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ (⁷⁹Br) | C₁₀H₁₀BrO₂⁺ | 240.9864 |
| [M+H]⁺ (⁸¹Br) | C₁₀H₁₀BrO₂⁺ | 242.9844 |
| [M-H]⁻ (⁷⁹Br) | C₁₀H₈BrO₂⁻ | 238.9711 |
Note: Data is theoretical and serves as a reference for experimental analysis.
Fragmentation Pathway Analysis (e.g., Electron Impact Mass Spectrometry)
Electron Impact (EI) Mass Spectrometry is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization orgchemboulder.com. The fragmentation of cinnamic acid derivatives is well-documented. For the parent cinnamic acid, tandem mass spectrometry reveals that the molecular ion undergoes a characteristic consecutive loss of carbon dioxide (CO₂) and acetylene (B1199291) (C₂H₂) researchgate.net.
For this compound, the fragmentation pathway is influenced by the carboxylic acid group, the aromatic ring, and the halogen and methyl substituents.
Cleavage of the Carboxyl Group: As with other carboxylic acids, prominent fragments are expected from the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45) libretexts.org.
Loss of CO₂: Decarboxylation leading to the loss of a neutral CO₂ molecule (M-44) is a common pathway for such acids researchgate.net.
Halogen-Specific Fragmentation: The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br), resulting in a fragment at [M-79] or [M-81], depending on the isotope miamioh.edu.
Benzylic Cleavage: The methyl group on the benzene ring can influence fragmentation, potentially through cleavage at the benzylic position.
The resulting mass spectrum provides a unique fingerprint, allowing for the structural confirmation of this compound and differentiation from its isomers.
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| Fragment Ion | Proposed Neutral Loss | Description |
|---|---|---|
| [M]⁺• | - | Molecular ion |
| [M-OH]⁺ | •OH | Loss of hydroxyl radical |
| [M-COOH]⁺ | •COOH | Loss of carboxyl radical |
| [M-Br]⁺ | •Br | Loss of bromine radical |
X-ray Crystallography and Solid-State Structural Characterization
X-ray crystallography provides unparalleled detail about the arrangement of atoms and molecules in the solid state, offering insights into conformation, packing, and intermolecular forces that govern the material's properties.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of crystalline compounds at an atomic level mdpi.com. For derivatives of this compound, SCXRD analysis would reveal precise bond lengths, bond angles, and torsion angles. Studies on the closely related compound, 4-Bromo-trans-cinnamic acid, have successfully determined its crystal structure at various temperatures (120 K, 240 K, and 300 K) rsc.orgbris.ac.uk. These studies show the compound crystallizes in the monoclinic space group P2₁/n, confirming its molecular geometry and solid-state conformation rsc.orgbris.ac.uk. Such an analysis for this compound would similarly provide unambiguous proof of its structure.
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure mdpi.com. Different polymorphs of the same compound can exhibit distinct physical properties. Cinnamic acids are known to exhibit polymorphism researchgate.net. For instance, 4-Bromo-trans-cinnamic acid undergoes a reversible thermal phase transition, indicating the existence of at least two different solid-state forms at different temperatures rsc.orgbris.ac.uk. Investigating the crystallization of this compound under various conditions (e.g., different solvents, temperatures) would be essential to identify and characterize any potential polymorphs or pseudopolymorphs (crystal forms containing solvent molecules).
Analysis of Crystal Packing and Intermolecular Interactions
The stability of a crystal lattice is dictated by a network of intermolecular interactions rsc.org. In this compound, several key interactions are expected to direct the crystal packing.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Studies on numerous cinnamic acid derivatives show that the most prominent structural feature is the formation of centrosymmetric dimers through strong O–H···O hydrogen bonds between the carboxyl groups of two adjacent molecules core.ac.uknih.gov.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, forming directional noncovalent interactions with Lewis bases, such as the carbonyl oxygen of a neighboring molecule (C–Br···O=C) nih.govnih.gov. This interaction is increasingly recognized as a powerful tool in crystal engineering for designing specific supramolecular assemblies nih.gov.
A detailed crystallographic study on 4-Bromo-trans-cinnamic acid confirmed that its structure is stabilized by a combination of O–H···O hydrogen bonding and weaker C–H···O interactions rsc.org. A similar analysis for this compound would map these interactions, providing a comprehensive understanding of its solid-state architecture.
Table 3: Crystallographic Data for the Analogous Compound 4-Bromo-trans-cinnamic acid at 300 K
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.0121(3) |
| b (Å) | 4.0041(1) |
| c (Å) | 18.5034(5) |
| β (°) | 94.639(1) |
| Volume (ų) | 885.83(4) |
Data sourced from a study on 4-Bromo-trans-cinnamic acid and serves as a representative example rsc.orgbris.ac.uk.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cinnamic acid |
Solid Solution Formation and Crystal Doping Experiments
The investigation into the solid-state properties of this compound and its derivatives reveals a fascinating landscape of crystal engineering, particularly through the formation of solid solutions and crystal doping. While specific research on this compound is limited, extensive studies on the closely related analogue, 4-bromocinnamic acid (4BCA), provide significant insights into these phenomena. These studies utilize the principle of doping, where a host crystal lattice incorporates guest molecules, to explore and manipulate crystal structures.
Experimental and computational approaches have been employed to chart the crystal structure landscape of 4BCA. nih.govresearchgate.net In these experiments, 4-methylcinnamic acid (4MCA) and 4-chlorocinnamic acid (4CCA) have been used as dopants. nih.govresearchgate.net The structural similarity between these molecules allows for their integration into the 4BCA crystal lattice, leading to the formation of solid solutions and, in some cases, entirely new crystal structures. nih.govresearchgate.net
The miscibility of 4BCA and 4CCA is a noteworthy finding, as they form solid solutions without altering the fundamental crystal structure. nih.govresearchgate.net This suggests a high degree of structural compatibility between the bromo- and chloro-substituted cinnamic acids. The experimental doping of 4BCA with 4MCA has been particularly insightful, yielding multiple solid solutions with crystal structures that differ from the known polymorphs of the parent compounds. nih.govresearchgate.net This indicates that solid solution formation can be a powerful tool to access novel crystalline forms that may not be accessible through conventional crystallization methods. nih.govresearchgate.net
The research in this area underscores the potential of crystal doping and solid solution formation as strategic approaches in crystal engineering. By carefully selecting dopant molecules, it is possible to probe the crystal structure landscape and create new materials with tailored solid-state characteristics.
Detailed Research Findings on Solid Solution Formation in Cinnamic Acid Derivatives:
The following tables summarize the key findings from doping experiments involving 4-bromocinnamic acid and related compounds.
| Host Compound | Dopant Compound | Outcome | Key Observation |
|---|---|---|---|
| 4-Bromocinnamic Acid (4BCA) | 4-Methylcinnamic Acid (4MCA) | Formation of multiple new solid solutions | The resulting crystal structures are different from the known forms of the parent compounds. nih.govresearchgate.net |
| System | Method | Key Finding |
|---|---|---|
| 4-Bromocinnamic Acid (4BCA) doped with 4-Chlorocinnamic Acid (4CCA) | Computational Modeling | Demonstrates the utility of computational methods in predicting solid solution formation. nih.govresearchgate.net |
| 4-Chlorocinnamic Acid (4CCA) doped with 4-Methylcinnamic Acid (4MCA) | Experimental | The crystal structure landscape of 4CCA closely resembles that of 4BCA, indicating ready miscibility. nih.govresearchgate.net |
Computational and Theoretical Investigations of 4 Bromo 2 Methylcinnamic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a single molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT can accurately predict molecular geometries and various electronic properties. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for reliable predictions in organic molecules. scielo.org.mxresearchgate.net
Table 1: Example of Calculated Molecular Properties for a Substituted Cinnamic Acid Derivative
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | - | Hartrees |
| Dipole Moment | - | Debye |
| Mean Polarizability (α) | - | 10-24 esu |
| First-order Hyperpolarizability (β) | - | 10-30 esu |
Note: This table represents typical properties calculated via DFT; specific values for 4-Bromo-2-methylcinnamic acid require a dedicated computational study.
Molecules with rotatable single bonds, like this compound, can exist in different spatial arrangements known as conformations. chemistrysteps.com Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The rotation around the single bond connecting the acrylic acid moiety to the phenyl ring is of particular interest in cinnamic acids, leading to s-cis and s-trans isomers. scielo.org.mx
A potential energy surface (PES) scan is performed by systematically changing a specific dihedral angle (e.g., the C-C-C=C dihedral) and calculating the molecule's energy at each step. This process reveals the low-energy conformations (local minima on the PES) and the transition states for interconversion (saddle points). For cinnamic acid itself, studies have shown that the relative stability of conformers can be influenced by substitution and the surrounding environment (gas phase vs. solvent). scielo.org.mx
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts are often compared with experimental data using a reference compound like tetramethylsilane (B1202638) (TMS) to confirm molecular structures.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. The predicted wavenumbers are often scaled by an empirical factor to better match experimental results. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. rsisinternational.org It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum and are often associated with π → π* transitions within the conjugated system of the molecule. nih.gov
Table 2: Example of Predicted Vibrational Frequencies for a Substituted Cinnamic Acid
| Vibrational Mode | Calculated Wavenumber (cm-1) | Assignment |
|---|---|---|
| ν(O-H) | ~3600 | Carboxylic acid O-H stretch |
| ν(C-H)aromatic | ~3100 | Aromatic C-H stretch |
| ν(C=O) | ~1740 | Carbonyl C=O stretch |
| ν(C=C) | ~1630 | Alkene C=C stretch |
Note: This table shows typical vibrational modes. Actual values for this compound would be determined through specific calculations.
Quantum chemical calculations can map out the entire energy profile of a chemical reaction, providing crucial insights into its mechanism. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy of the reaction.
For cinnamic acid derivatives, a well-known reaction is the [2+2] photodimerization in the solid state. rsc.org Computational studies can model this reaction by identifying the transition state for the formation of the cyclobutane (B1203170) ring, thereby explaining the reaction's feasibility and stereochemical outcome. Such analyses are vital for understanding and controlling chemical reactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. rsisinternational.orgmdpi.com
A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsisinternational.org DFT calculations provide both the energies of these orbitals and their spatial distribution, showing which parts of the molecule are most likely to be involved in electron donation and acceptance. mdpi.com
Table 3: Example of Frontier Molecular Orbital Properties for a Bromo-Substituted Aromatic Compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.273 |
| ELUMO | -3.169 |
| Energy Gap (ΔE) | 4.104 |
Data from a study on 4-bromoanilinium perchlorate, representative of a similar compound. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, especially in a condensed phase (like a crystal or in solution). MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. researchgate.net
For this compound, MD simulations could be used to:
Conformational Sampling: Observe how the molecule explores different conformations in solution or in the solid state, providing a dynamic picture that complements the static view from PES scans.
Intermolecular Interactions: In a simulated crystal lattice, MD can reveal the nature and strength of intermolecular forces, such as hydrogen bonding between carboxylic acid groups or stacking interactions between phenyl rings. These interactions are crucial for determining the crystal packing and physical properties of the solid. Studies on related compounds have used MD to understand the stability of docked poses with biological targets. koreascience.kr
Crystal Structure Prediction (CSP) and Landscape Exploration
Crystal Structure Prediction (CSP) is a computational methodology that aims to identify the most stable, low-energy crystal structures (polymorphs) of a given molecule based solely on its chemical diagram. This process is of significant importance in materials science and pharmaceutical development, as different polymorphs of a substance can exhibit vastly different physical properties, including solubility, melting point, and stability. The collection of all possible crystal structures and their corresponding energies is known as the crystal energy landscape.
For this compound, a thorough CSP study would involve generating a multitude of plausible crystal packing arrangements and evaluating their relative lattice energies using force fields or quantum mechanical methods. While specific CSP studies on this compound are not available in the current literature, insights can be drawn from investigations into structurally similar compounds, such as 4-Bromo-trans-cinnamic acid.
A study on 4-Bromo-trans-cinnamic acid revealed that its crystal structures are stabilized by O–H⋯O hydrogen bonding and C–H⋯O interactions. scielo.br The crystal structures of this compound were determined at various temperatures (120 K, 240 K, and 300 K) and were found to be in the monoclinic space group P21/n at all three temperatures. researchgate.netrsc.orgbris.ac.ukresearchgate.net Such experimental data is invaluable for benchmarking the accuracy of CSP methods.
The exploration of the crystal energy landscape for a molecule like this compound would aim to identify not only the experimentally observed crystal structure but also any other thermodynamically plausible polymorphs that might be accessible under different crystallization conditions. The landscape typically shows a number of crystal structures clustered in a narrow energy range above the global minimum, representing potential polymorphic forms. researchgate.net The presence of the methyl group at the 2-position in this compound, as opposed to the unsubstituted trans-cinnamic acid, would be expected to have a significant influence on the crystal packing possibilities and the resulting energy landscape.
Table 1: Crystallographic Data for the Related Compound 4-Bromo-trans-cinnamic acid at Different Temperatures
| Temperature (K) | Crystal System | Space Group |
| 120 | Monoclinic | P21/n |
| 240 | Monoclinic | P21/n |
| 300 | Monoclinic | P21/n |
This data is for 4-Bromo-trans-cinnamic acid and is presented to illustrate the type of information obtained from crystallographic studies, which are used to validate CSP methods. researchgate.netrsc.orgbris.ac.ukresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the structural features of molecules with their physicochemical properties. These models are built on the principle that the properties of a chemical compound are determined by its molecular structure. By establishing a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and a specific property, QSPR models can be used to predict the properties of new or untested compounds.
For this compound, QSPR studies could be employed to predict a range of properties, such as its melting point, solubility, or chromatographic retention time, based on calculated molecular descriptors. While no specific QSPR studies have been published for this compound, research on other substituted cinnamic acids provides a framework for how such an investigation would be conducted.
For instance, a QSPR study on the esterification of 4- and 3-substituted-cinnamic acids investigated the correlation between electronic properties and reaction yields. mdpi.com This study utilized quantum chemical calculations to derive descriptors such as atomic charges and orbital energies. mdpi.com It was found that electron-withdrawing groups tended to favor the esterification reaction. mdpi.com
A hypothetical QSPR study on a series of substituted cinnamic acids, including this compound, could involve the calculation of various descriptors. These can be categorized as constitutional, topological, geometric, and electronic descriptors. A multiple linear regression (MLR) analysis or more advanced machine learning algorithms could then be used to build a predictive model.
Table 2: Examples of Molecular Descriptors and Their Potential Correlation with Properties of Cinnamic Acid Derivatives
| Descriptor | Type | Potential Correlated Property | Rationale |
| Molecular Weight | Constitutional | Boiling Point, Melting Point | Larger molecules generally have stronger intermolecular forces. |
| LogP | Physicochemical | Solubility in non-polar solvents | Measures the lipophilicity of the molecule. |
| Dipole Moment | Electronic | Polarity, Solubility in polar solvents | Reflects the charge distribution within the molecule. |
| HOMO/LUMO Energies | Quantum Chemical | Reactivity, UV-Vis absorption | Relates to the molecule's ability to donate or accept electrons. |
This table presents a generalized overview of descriptors that would be relevant in a QSPR study of substituted cinnamic acids.
Such QSPR models are valuable tools in the rational design of molecules with desired properties, as they allow for the virtual screening of large numbers of compounds before their synthesis and experimental testing. researchgate.net
Advanced Applications and Future Research Directions
4-Bromo-2-methylcinnamic Acid as a Key Building Block in Organic Synthesis
Organic building blocks are foundational molecules used for the modular construction of more complex molecular architectures. This compound, with its multiple functional sites, serves as a versatile platform for creating a diverse range of organic compounds.
Synthesis of Complex Organic Molecules
The structure of this compound features several reactive sites: the aromatic ring, the bromine substituent, the acrylic acid moiety, and the methyl group. This functionality allows it to be a key starting material or intermediate in the synthesis of more intricate molecules. The bromine atom is particularly significant as it provides a handle for various carbon-carbon bond-forming cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in creating complex molecular frameworks.
Cinnamic acids, in general, are recognized as important precursors for a wide array of biologically active molecules and heterocyclic compounds. The derivatives of cinnamic acid are crucial for synthesizing natural products and other significant molecules. For instance, substituted cinnamic acids have been used to create compounds with potential therapeutic applications, including anticancer and antimicrobial agents. The specific substitution pattern of this compound, with an electron-withdrawing bromine atom and an electron-donating methyl group, can be exploited to fine-tune the electronic properties and reactivity of synthetic targets.
Precursor to Specialty Chemicals and Intermediates
As a substituted cinnamic acid, this compound is a valuable precursor for various specialty chemicals. Brominated organic compounds are widely used in organic synthesis for transformations such as bromination, oxidation, and cyclization. nih.gov The carboxylic acid group can undergo esterification, amidation, or reduction to an alcohol, providing access to different classes of compounds.
One notable transformation of cinnamic acids is bromodecarboxylation, which converts them into β-bromostyrenes. researchgate.net This reaction, applied to this compound, would yield a highly functionalized styrene (B11656) derivative, itself a valuable intermediate for polymerization and other organic transformations. The presence of the methyl group can influence the reaction's regioselectivity and yield. Research on similar substituted cinnamic acids has shown that such protocols can be efficient, though the substrate scope is sensitive to the nature of the substituents. researchgate.net
Contributions to Materials Science and Crystal Engineering
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The functional groups on this compound make it an excellent candidate for constructing novel crystalline materials.
Design of Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound possesses key features for predictable self-assembly. The carboxylic acid group readily forms robust hydrogen-bonded dimers, a common and reliable motif in the crystal engineering of carboxylic acids. rsc.orgresearchgate.net
Development of Crystalline Materials with Tunable Properties
The arrangement of molecules in the solid state dictates the material's physical and chemical properties. Cinnamic acids are well-known for their photochemical reactivity in the solid state, particularly their ability to undergo [2+2] cycloaddition upon UV irradiation to form cyclobutane (B1203170) derivatives. rsc.orgresearchgate.net This reaction is highly dependent on the alignment and proximity of the double bonds in the crystal lattice, which is governed by the principles of topochemistry.
By modifying the substitution pattern on the phenyl ring, it is possible to control the crystal packing and thus tune the photoreactivity and other material properties. The bromo and methyl groups in this compound would exert significant influence on the crystal packing. For example, studies on 4-Bromo-trans-cinnamic acid show it undergoes a photo-induced head-to-head [2+2] cycloaddition. rsc.orgresearchgate.net The crystal structure of this related compound has been extensively studied at various temperatures, revealing details about the molecular packing and hydrogen bonding networks that facilitate this reactivity. rsc.orgresearchgate.netbris.ac.uk The introduction of a methyl group at the 2-position would alter the steric and electronic landscape, leading to different packing arrangements and potentially new material properties.
Table 1: Crystallographic Data for a Related Cinnamic Acid Derivative This table presents data for 4-Bromo-trans-cinnamic acid, a structurally similar compound, to illustrate typical crystallographic parameters for this class of molecules.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P21/n | rsc.org |
| Temperature | 120 K, 240 K, 300 K | rsc.org |
| Key Interactions | O–H···O hydrogen bonding, C–H···O interactions | rsc.org |
| Solid-State Reaction | Photo-induced [2+2] cycloaddition | rsc.orgresearchgate.net |
Mechanistic Insights in Organic Reactions
Substituted organic molecules are often used as probes to understand the mechanisms of chemical reactions. researchgate.netmckgroup.orguokerbala.edu.iq The electronic effects of substituents can provide valuable information about charge distribution in transition states and the nature of reaction intermediates.
This compound is well-suited for such studies. The molecule contains an electron-withdrawing bromine atom and a weakly electron-donating methyl group at specific positions on the aromatic ring. This electronic push-pull system can influence the reactivity of the alkene and the carboxylic acid group.
For example, in electrophilic addition reactions to the double bond, the rate and regioselectivity of the reaction would be influenced by the electronic nature of the substituted phenyl ring. By comparing the reaction kinetics of this compound to that of unsubstituted cinnamic acid, 4-bromocinnamic acid, and 2-methylcinnamic acid, one could quantify the electronic and steric effects of the substituents. Such studies, often involving Hammett plots and other linear free-energy relationships, are crucial for elucidating reaction mechanisms, including the nature of intermediates and transition states. researchgate.netmckgroup.org The presence of multiple reactive sites allows for the investigation of a variety of reaction types, from additions and oxidations at the double bond to substitutions at the carboxylic acid. masterorganicchemistry.com
Kinetic Isotope Effect Studies for Reaction Mechanism Determination
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions. This technique involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. The magnitude of the KIE can provide critical information about the rate-determining step of a reaction and the nature of the transition state, particularly whether a specific bond to the isotopically labeled atom is being formed or broken in this step.
While specific KIE studies on this compound are not extensively documented in publicly available literature, the methodology is broadly applicable to reactions involving this compound. For instance, in reactions where a C-H bond is broken, substituting hydrogen with deuterium (B1214612) (a deuterium effect, kH/kD) would be expected to produce a primary KIE if this bond cleavage occurs in the rate-limiting step. Reactions such as electrophilic addition to the double bond or decarboxylation could be investigated using this method. By isotopically labeling different atoms (e.g., the carboxylic carbon, vinylic hydrogens), chemists can map out the bond-breaking and bond-forming events that occur during the reaction, providing a detailed picture of the reaction pathway.
Hammett Correlation Analysis
The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative means to understand the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgviu.ca It relates the reaction rates and equilibrium constants of a series of reactions to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant quantifies the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant measures the sensitivity of a given reaction to these electronic effects. wikipedia.orgdalalinstitute.com
For this compound, the bromo and methyl groups on the phenyl ring influence its reactivity. A Hammett analysis would involve comparing the rate or equilibrium constant of a reaction involving this compound to a series of other substituted cinnamic acids. The resulting plot of log(k/k₀) versus σ would yield the reaction constant, ρ.
The sign and magnitude of ρ provide mechanistic insight:
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org An example is the hydrolysis of substituted cinnamic acid esters, which has a ρ value of +1.267. wikipedia.orgchemeurope.com
A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. wikipedia.org
The magnitude of ρ reflects the extent of charge development and the proximity of the substituents to the reaction center. viu.ca
One study on the Hunsdiecker reaction of various substituted cinnamic acids found a ρ value of -2.6, indicating that the reaction is favored by electron-donating substituents on the aromatic ring. researchgate.net Although this compound was not explicitly included in this specific study, its behavior could be predicted within such a framework.
| Reaction | Reaction Constant (ρ) | Interpretation |
| Hydrolysis of substituted cinnamic acid esters | +1.267 | Favored by electron-withdrawing groups; buildup of negative charge in the transition state. wikipedia.orgdalalinstitute.comchemeurope.com |
| Ionization of substituted phenols in water | +2.008 | Highly sensitive to substituents; stabilized by electron-withdrawing groups. wikipedia.orgdalalinstitute.comchemeurope.com |
| Hunsdiecker reaction of cinnamic acids | -2.6 | Favored by electron-donating groups; buildup of positive charge in the transition state. researchgate.net |
Green Chemistry Perspectives in the Synthesis and Applications of this compound
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of cinnamic acids, including this compound, has traditionally involved methods like the Perkin reaction, which can require high temperatures and produce significant waste.
Modern synthetic strategies are increasingly adopting greener alternatives:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improves product yields. For instance, Knoevenagel condensation reactions to produce cinnamic acid derivatives can be performed efficiently under microwave conditions.
Solvent-Free Reactions: Conducting reactions without a solvent (or using benign solvents like water or ethanol) is a key principle of green chemistry. Solvent-free methods for synthesizing cinnamic acids have been developed, reducing volatile organic compound (VOC) emissions.
Use of Greener Catalysts: Employing non-toxic, recyclable catalysts can improve the environmental profile of a synthesis. Research into heterogeneous catalysts for cinnamic acid synthesis is an active area.
Renewable Feedstocks: While the starting materials for this compound are typically derived from petrochemical sources, the broader field of green chemistry encourages the exploration of bio-based feedstocks for aromatic compounds.
In its applications, using this compound in aqueous media or under solvent-free conditions, where possible, would align with green chemistry goals. Developing applications that maximize atom economy—the efficiency of a reaction in converting reactant atoms to product atoms—is also a critical consideration.
Emerging Research Frontiers and Unexplored Reactivity
The future research directions for this compound are likely to be driven by its potential applications in medicinal chemistry and materials science, leveraging the known biological activities and chemical reactivity of the cinnamic acid scaffold.
Medicinal Chemistry: Cinnamic acid derivatives are known to exhibit a wide range of pharmacological activities, including antioxidant, antimicrobial, anticancer, and antidiabetic properties. nih.govjocpr.com An emerging frontier is the synthesis and biological evaluation of this compound and its derivatives as novel therapeutic agents. The specific substitution pattern may confer unique biological activities or improved pharmacokinetic properties. Its potential as an inhibitor for enzymes like protein tyrosine phosphatase 1B (PTP1B) could be an area of investigation. nih.gov
Materials Science: The carbon-carbon double bond in the cinnamic acid structure is susceptible to polymerization and cycloaddition reactions. For example, 4-bromocinnamic acid is known to undergo a photo-induced [2+2] cycloaddition in the solid state. rsc.org Exploring similar photoreactivity for this compound could lead to the development of novel photosensitive polymers, liquid crystals, or other advanced materials with tailored optical or electronic properties.
Synthetic Building Block: The compound can serve as a versatile intermediate in organic synthesis. The carboxylic acid, the double bond, and the substituted aromatic ring are all functional handles that can be selectively modified. Unexplored reactivity could involve novel catalytic cross-coupling reactions at the C-Br bond or stereoselective transformations of the acrylic acid moiety to create complex molecular architectures.
Further research into these areas will continue to define the utility and potential of this compound in advanced chemical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-methylcinnamic acid, and how can purity be optimized?
- Answer : Synthesis typically involves bromination of 2-methylcinnamic acid using bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetic acid under controlled temperature (0–25°C). Post-reaction, purification via recrystallization (e.g., using ethanol/water mixtures) is critical. Melting point analysis (e.g., ~181°C for related brominated cinnamic acids ) and HPLC can validate purity. Side products like di-brominated analogs require monitoring via TLC or GC-MS .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Answer :
- NMR : and NMR identify substituent positions (e.g., bromine-induced deshielding in aromatic protons ).
- X-ray crystallography : Single-crystal diffraction using SHELXL or SHELXT refines bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry.
- IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm) and aromatic C-Br bonds (~600 cm) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. The Colle-Salvetti correlation-energy formula adapts electron density and kinetic-energy terms to estimate intermolecular interactions, aiding in predicting reactivity or binding affinities. Solvent effects are incorporated via polarizable continuum models (PCM) .
Q. What strategies resolve contradictions in crystallographic data for brominated cinnamic acid derivatives?
- Answer : Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) require:
- Redundant data collection to improve signal-to-noise ratios.
- Twinning analysis via PLATON to detect pseudo-symmetry.
- Refinement with SHELXL’s restraints for disordered bromine atoms . Validation tools like CCDC’s Mercury ensure geometric accuracy .
Q. How does this compound’s bioactivity compare to other cinnamic acid derivatives?
- Answer : Antibacterial assays (e.g., against Staphylococcus aureus) show enhanced activity compared to non-brominated analogs, likely due to bromine’s electronegativity altering membrane permeability. Structure-activity relationship (SAR) studies correlate substituent position (e.g., 2-methyl vs. 4-bromo) with MIC values . Synergistic effects with fluoro substituents (as in 4-Bromo-2-fluorocinnamic acid ) warrant further exploration.
Methodological Notes
- Data Validation : Cross-reference melting points and spectral data with NIST standards to avoid batch-specific anomalies.
- Computational Reproducibility : Archive Gaussian input files or ORCA parameters for peer verification .
- Ethical Compliance : Adhere to institutional guidelines for bioassays, particularly when testing cytotoxic derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
